N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
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Description
N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
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Scientific Research Applications
Mannich Reaction in Heterocycles Synthesis
The Mannich reaction, involving piperidinium derivatives, has been utilized for synthesizing heterocyclic compounds, such as 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, demonstrating the role of piperidine derivatives in facilitating complex chemical transformations (Dotsenko et al., 2012).
Met Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent Met kinase inhibitors, showing promise in cancer therapy. One such analogue demonstrated tumor stasis in a human gastric carcinoma model, highlighting the potential of these compounds in oncological research (Schroeder et al., 2009).
Antibacterial Activity
Compounds with a similar structural framework have been explored for their antibacterial properties. For example, certain pyridonecarboxylic acids have shown significant activity against bacterial infections, showcasing the therapeutic potential of these chemical entities in addressing antibiotic resistance (Egawa et al., 1984).
Radiotracer Development for CB1 Cannabinoid Receptors
N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been synthesized for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET), illustrating the application of similar compounds in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-16-3-7-17(8-4-16)24-19(27)13-26-11-9-15(10-12-26)21(29)25-18-5-1-14(2-6-18)20(23)28/h1-8,15H,9-13H2,(H2,23,28)(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUHCUKTXCFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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